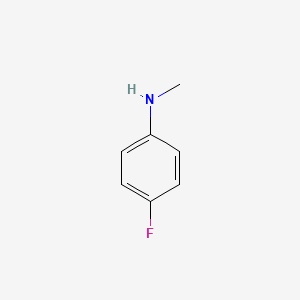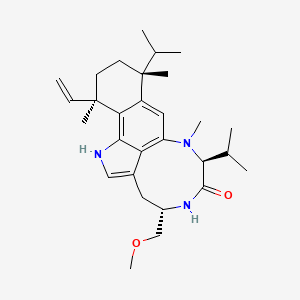
Efletirizine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Efletirizine dihydrochloride is a small molecule drug that acts as a histamine H1 receptor antagonist. It is primarily used in the treatment of allergic conditions such as chronic urticaria and allergic rhinitis . This compound is known for its high affinity for the H1 receptor, which helps in mitigating allergic symptoms by blocking the action of histamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Efletirizine dihydrochloride can be synthesized through a multi-step process involving the reaction of 4-(bis(4-fluorophenyl)methyl)piperazine with ethyl 2-bromoacetate, followed by hydrolysis and subsequent conversion to the dihydrochloride salt . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product yield.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Efletirizine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Efletirizine dihydrochloride has several scientific research applications, including:
Mechanism of Action
Efletirizine dihydrochloride exerts its effects by selectively inhibiting histamine H1 receptors. This action prevents histamine from binding to these receptors, thereby blocking the cascade of events that lead to allergic symptoms such as smooth muscle contraction, increased vascular permeability, and stimulation of sensory nerves . The molecular targets involved include the H1 receptors located on various cells, including endothelial cells and smooth muscle cells .
Comparison with Similar Compounds
Cetirizine: Another H1 receptor antagonist with similar therapeutic uses but different pharmacokinetic properties.
Loratadine: A second-generation antihistamine with a longer duration of action compared to efletirizine dihydrochloride.
Levocetirizine: The active enantiomer of cetirizine, known for its higher affinity for the H1 receptor.
Uniqueness: this compound is unique due to its specific chemical structure, which includes the bis(4-fluorophenyl)methyl group attached to the piperazine ring. This structure contributes to its high affinity for the H1 receptor and its effectiveness in treating allergic conditions .
Properties
CAS No. |
225367-66-8 |
|---|---|
Molecular Formula |
C21H26Cl2F2N2O3 |
Molecular Weight |
463.3 g/mol |
IUPAC Name |
2-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride |
InChI |
InChI=1S/C21H24F2N2O3.2ClH/c22-18-5-1-16(2-6-18)21(17-3-7-19(23)8-4-17)25-11-9-24(10-12-25)13-14-28-15-20(26)27;;/h1-8,21H,9-15H2,(H,26,27);2*1H |
InChI Key |
HQWVDUUIOCFXPO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl |
Key on ui other cas no. |
225367-66-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[Dimethyl-[3-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium](/img/structure/B1219243.png)


![2-[2-[[(10aS)-1,5,10,10a-tetrahydro-[1,3]thiazolo[3,4-b]isoquinolin-3-ylidene]amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B1219247.png)




![4-(1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinolin-6-yl)aniline](/img/structure/B1219253.png)
